4-Amino-3-(2-ethoxyphenyl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-amino-3-(2-ethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-16-11-6-4-3-5-10(11)9(8-13)7-12(14)15/h3-6,9H,2,7-8,13H2,1H3,(H,14,15) |
InChI Key |
XKFORJZTJMAKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)O)CN |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Amino 3 2 Ethoxyphenyl Butanoic Acid
Strategic Development of Enantioselective Synthesis Pathways
The creation of a single desired enantiomer of 4-Amino-3-(2-ethoxyphenyl)butanoic acid requires precise control over the formation of the stereogenic center at the C3 position. Modern synthetic strategies have moved beyond classical resolution to more efficient and atom-economical catalytic asymmetric methods.
Asymmetric Catalysis in β-Amino Acid Synthesis (e.g., Asymmetric Hydrogenation, Aza-Michael Additions)
Asymmetric catalysis offers one of the most direct and efficient routes to enantiomerically pure compounds. Key strategies applicable to the synthesis of this compound include asymmetric hydrogenation and conjugate additions.
Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral unsaturated precursor, such as a β-enamino ester or a β-acylaminoacrylate, using a chiral transition metal catalyst. For the synthesis of the target compound, a plausible precursor would be ethyl (Z)-3-amino-3-(2-ethoxyphenyl)acrylate. The hydrogenation of this substrate in the presence of a rhodium catalyst complexed with a chiral bisphosphine ligand, such as TangPhos, has been shown to be highly effective for N-aryl β-enamino esters, achieving high conversions and enantioselectivities. acs.orgpsu.edu The electron-donating nature of the ethoxy group on the phenyl ring is generally favorable for this type of transformation.
Table 1: Representative Chiral Ligands for Rh-Catalyzed Asymmetric Hydrogenation of β-Enamino Esters
| Ligand Name | Achieved Enantiomeric Excess (ee) for Analogous Substrates | Reference |
|---|---|---|
| TangPhos | Up to 96.3% | acs.org |
| DuanPhos | High (exact values vary with substrate) | acs.org |
| BINAPINE | High (exact values vary with substrate) | acs.org |
Aza-Michael Additions: The asymmetric conjugate addition, or aza-Michael reaction, is another powerful tool for establishing the C-N bond and the adjacent stereocenter. ijrar.orgnih.gov In a potential route, a chiral catalyst could mediate the addition of an amine nucleophile (or an ammonia (B1221849) equivalent like a protected hydroxylamine) to an α,β-unsaturated ester, such as ethyl (E)-3-(2-ethoxyphenyl)acrylate. Alternatively, a highly effective strategy involves the asymmetric 1,4-addition of a carbon nucleophile, like diethyl malonate, to a β-nitrostyrene derivative, (E)-1-(2-ethoxyphenyl)-3-nitroprop-1-ene. researchgate.net This reaction can be catalyzed by chiral metal complexes, such as a polymer-supported CaCl₂-Pybox complex, to afford the adduct with high enantioselectivity. Subsequent transformations, including reduction of the nitro group and decarboxylation, would yield the target γ-amino acid. researchgate.net
Chiral Auxiliary and Ligand-Mediated Approaches
Chiral auxiliaries are recoverable stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org For the synthesis of this compound, an Evans-type oxazolidinone auxiliary could be employed. wikipedia.org The synthesis could begin with the acylation of a chiral oxazolidinone, for example (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acetyl derivative. An aldol (B89426) condensation of the enolate of this species with 2-ethoxybenzaldehyde (B52182) would proceed with high diastereoselectivity. The resulting aldol adduct could then be converted to the target β-amino acid through a sequence involving stereoselective reduction of the hydroxyl group (or its conversion to an azide (B81097) followed by reduction) and subsequent cleavage of the chiral auxiliary.
Another sophisticated approach involves the use of chiral Ni(II) complexes derived from Schiff bases of glycine (B1666218) or alanine. nih.gov These square-planar complexes serve as templates, allowing for highly diastereoselective alkylation or Michael addition reactions to generate complex amino acid structures. nih.govresearchgate.net
Chemoenzymatic Transformations for Stereocontrol
Chemoenzymatic methods combine the advantages of chemical synthesis with the unparalleled stereoselectivity of enzymes. researchgate.net A notable strategy, adapted from the synthesis of the analog Baclofen, involves the kinetic resolution of a racemic intermediate using an enzyme. chim.it For instance, a racemic ester of 3-(2-ethoxyphenyl)-4-phthalimidobutanoic acid could be subjected to hydrolysis by an enzyme like α-chymotrypsin. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. Separation of the acid and the unreacted ester, followed by deprotection, would yield both enantiomers of this compound in high enantiomeric purity. Other enzymes, such as lipases for N-acylation or nitrilases for the hydrolysis of β-aminonitriles, also provide powerful options for stereocontrol in β-amino acid synthesis. researchgate.net
Stereoselective Formation of Butanoic Acid Derivatives
The stereoselective construction of the core butanoic acid structure is central to the synthesis. Many of the aforementioned methods directly create the chiral butanoic acid framework. For example, the asymmetric hydrogenation of a dehydroamino acid derivative directly yields the protected amino butanoate. Similarly, the product of a chiral auxiliary-directed aldol reaction is a hydroxylated butanoic acid derivative where two stereocenters are set with high control.
A key transformation in many routes is the stereoselective reduction of a β-keto group. For instance, a β-keto ester, such as methyl 3-oxo-3-(2-ethoxyphenyl)propanoate, could be condensed with an amine source, and the resulting enamine or a subsequently formed β-keto amide can be reduced asymmetrically. A patent for a related compound describes the hydrogenation of a (4S)-oxo-3-N-BOC-4-amino-4-phenyl-butanoate intermediate over Raney nickel, which yields a mixture of diastereomeric 3-hydroxy derivatives. google.com The choice of reducing agent and catalyst is critical for controlling the stereochemistry at the C3 position.
Multistep Synthetic Route Design and Optimization
The industrial-scale production of a chiral molecule like this compound requires a robust and optimized multistep synthesis. This process begins with a logical deconstruction of the target molecule to identify readily available starting materials and key intermediates.
Retrosynthetic Analysis and Key Intermediate Identification
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. chim.it For this compound, several disconnections are possible, leading to different synthetic strategies.
Strategy A (via C-N bond formation): A primary disconnection across the C4-N bond suggests a precursor like a 4-halo-3-(2-ethoxyphenyl)butanoic acid derivative, which could be aminated. However, controlling stereochemistry in this step can be challenging. A more strategic disconnection is through a conjugate addition (Aza-Michael) pathway, identifying an α,β-unsaturated ester, ethyl (E)-3-(2-ethoxyphenyl)acrylate, as a key intermediate. This intermediate can be synthesized via a Knoevenagel or Wittig-type reaction from 2-ethoxybenzaldehyde.
Strategy B (via C3-C4 bond formation): Disconnecting the C3-C4 bond leads to a retrosynthesis based on the Mannich reaction. This would involve reacting an enolate derived from an acetic acid equivalent with an imine formed from 2-ethoxybenzaldehyde and an amine source.
Strategy C (via C2-C3 bond formation): This disconnection points towards the addition of a two-carbon unit (e.g., from an acetate (B1210297) enolate or a Reformatsky reagent) to a C2-N precursor derived from 2-ethoxybenzaldehyde. This strategy is common for β-amino acid synthesis. For example, the Arndt-Eistert homologation of an α-amino acid, (2-ethoxyphenyl)glycine, could be considered, though it involves hazardous reagents like diazomethane. illinois.edu
A particularly effective retrosynthetic plan, analogous to a successful Baclofen synthesis, identifies a nitroalkene as a key intermediate. researchgate.net
Retrosynthetic Pathway based on Nitroalkene Intermediate:
Target Molecule: this compound.
Precursor 1: A γ-nitro dicarboxylate, formed by disconnecting the amino group (via reduction) and the carboxyl group (via hydrolysis and decarboxylation).
Key Intermediate 1: Diethyl 2-[1-(2-ethoxyphenyl)-2-nitroethyl]malonate. This intermediate arises from a Michael addition disconnection.
Precursor 2: (E)-1-(2-ethoxyphenyl)-3-nitroprop-1-ene and Diethyl malonate.
Key Intermediate 2: (E)-1-(2-ethoxyphenyl)-3-nitroprop-1-ene. This nitroalkene is a pivotal intermediate.
Starting Materials: 2-Ethoxybenzaldehyde and Nitromethane (B149229), which can be condensed via a Henry reaction to form the nitroalkene.
This analysis identifies 2-ethoxybenzaldehyde, nitromethane, and diethyl malonate as simple, commercially available starting materials, and highlights the nitroalkene as a crucial intermediate where asymmetric catalysis can be applied to set the key stereocenter.
Exploration of Precursor Compounds and Starting Materials
The rational design of a synthetic route to this compound begins with the careful selection of appropriate precursor compounds and starting materials. The core structure of the target molecule suggests a convergent synthesis, where key fragments are prepared separately and then combined. Plausible precursors can be categorized based on the portion of the final molecule they contribute.
Aldehydes: The 2-ethoxyphenyl moiety is logically introduced from 2-ethoxybenzaldehyde. This commercially available starting material serves as the foundational block for constructing the β-aryl substituent.
Nitroalkanes: Nitromethane is a crucial C1 building block that can serve as a precursor to the amine functionality at the C4 position. Its use in Michael addition reactions is a well-established method for forming the carbon skeleton of γ-amino acids. cnr.it
Aryl-substituted Intermediates: A key intermediate in the synthesis is an α,β-unsaturated ester bearing the 2-ethoxyphenyl group. This Michael acceptor can be synthesized from 2-ethoxybenzaldehyde via a Wittig-Horner reaction with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate. cnr.it This reaction reliably forms the carbon-carbon double bond required for the subsequent conjugate addition step. The resulting ethyl (E)-3-(2-ethoxyphenyl)acrylate is a pivotal aryl-substituted intermediate.
The following table outlines the key precursors and their roles in the synthesis:
| Precursor Compound | Formula | Role in Synthesis |
| 2-Ethoxybenzaldehyde | C₉H₁₀O₂ | Source of the β-(2-ethoxyphenyl) group |
| Nitromethane | CH₃NO₂ | Precursor to the C4-amino group and C4 carbon |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | Reagent for Wittig-Horner reaction to form the α,β-unsaturated ester |
Reaction Condition Optimization for Research-Scale Synthesis
Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. The key steps requiring careful optimization are the Wittig-Horner reaction and the subsequent Michael addition.
For the Wittig-Horner reaction , the choice of base and solvent is critical. A moderately strong base, such as sodium ethoxide in ethanol, is typically effective for deprotonating the triethyl phosphonoacetate to generate the reactive ylide. The reaction temperature is generally kept at room temperature to ensure stereoselectivity, favoring the formation of the E-isomer of the α,β-unsaturated ester.
The Michael addition of nitromethane to the α,β-unsaturated ester is a crucial C-C bond-forming step. Optimization of this reaction involves screening various bases, catalysts, and solvents to maximize the yield and diastereoselectivity. Research on analogous systems, such as the addition of nitromethane to ortho-substituted ethyl cinnamate (B1238496) derivatives, provides valuable insights. cnr.it In such cases, a mild inorganic base like potassium carbonate (K₂CO₃) in the presence of a phase-transfer catalyst, for instance, triethylbenzylammonium chloride (TEBA), has proven effective. cnr.it The reaction is typically carried out at room temperature with vigorous stirring to ensure efficient mixing of the reactants. cnr.it
A subsequent reduction of the nitro group to an amine is necessary. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard and efficient method for this transformation. This is followed by hydrolysis of the ester group, typically under acidic or basic conditions, to yield the final carboxylic acid.
The table below summarizes a plausible set of optimized reaction conditions for the key synthetic steps based on analogous transformations.
| Reaction Step | Reagents and Catalysts | Solvent | Temperature | Time | Notes |
| Wittig-Horner | 2-ethoxybenzaldehyde, triethyl phosphonoacetate, NaOEt | Ethanol | Room Temp. | 4-6 h | Favors formation of the E-isomer. |
| Michael Addition | Ethyl (E)-3-(2-ethoxyphenyl)acrylate, nitromethane, K₂CO₃, TEBA | Nitromethane | Room Temp. | 3-5 h | Vigorous stirring is essential for this heterogeneous mixture. cnr.it |
| Nitro Reduction | Intermediate from Michael addition, 10% Pd/C, H₂ | Methanol/Ethanol | Room Temp. | 12-24 h | Reaction progress monitored by TLC. |
| Ester Hydrolysis | Reduced intermediate, aq. HCl or LiOH | Dioxane/Water | Reflux | 4-8 h | Acidic or basic conditions to yield the final product. |
Novel Synthetic Reactions and Methodologies
While the classical approach described above is robust, the development of novel synthetic reactions offers more efficient and elegant pathways to this compound and its derivatives.
Palladium-catalyzed C(sp³)-H activation has emerged as a powerful tool for the direct functionalization of amino acid derivatives. nih.gov This methodology could potentially be applied to the synthesis or further modification of this compound. For instance, an auxiliary-directed, palladium-catalyzed β-arylation of a suitable carboxylic acid derivative could be envisioned. nih.gov This would involve the use of a directing group, such as an 8-aminoquinoline (B160924) amide, attached to the carboxylic acid to guide the palladium catalyst to a specific C-H bond for arylation with an appropriate arylating agent like 1-ethoxy-2-iodobenzene. nih.gov While this approach is conceptually attractive for its atom economy, its application to the direct synthesis of the target molecule would require significant methodological development.
The Michael addition is a cornerstone in the synthesis of β-substituted γ-amino acids. cnr.it Asymmetric variants of this reaction are particularly valuable for accessing enantiomerically pure compounds. The use of chiral auxiliaries or organocatalysts can induce stereoselectivity in the addition of a nucleophile to an α,β-unsaturated acceptor.
In a highly relevant study, the Michael addition of nitromethane to ortho-substituted ethyl cinnamate derivatives complexed with a chiral tricarbonyl chromium auxiliary demonstrated excellent diastereoselectivity. cnr.it This strategy allows for the stereocontrolled introduction of the nitro group, which can then be converted to the amine. Applying this methodology to an ethyl (E)-3-(2-ethoxyphenyl)acrylate substrate could provide a route to enantiomerically enriched this compound.
Elucidation of Chemical Reactivity and Derivatization Patterns of 4 Amino 3 2 Ethoxyphenyl Butanoic Acid
Comprehensive Analysis of Functional Group Interconversions
The reactivity of 4-Amino-3-(2-ethoxyphenyl)butanoic acid is largely the sum of the characteristic reactions of its constituent functional groups. aklectures.comvanderbilt.edu The primary amine serves as a nucleophile and a base, the carboxylic acid functions as an acid and an electrophile upon activation, and the ethoxyphenyl ring is susceptible to electrophilic aromatic substitution.
Amine Reactivity (e.g., Amidation, Alkylation)
The primary amino group (-NH₂) is a key site for nucleophilic attack and derivatization. Its reactivity is central to forming a variety of nitrogen-containing compounds.
Amidation: The amine functionality readily undergoes acylation with carboxylic acid derivatives (such as acyl chlorides or anhydrides) or direct amidation with carboxylic acids using coupling agents to form amides. researchgate.net This reaction is fundamental in peptide synthesis and for introducing diverse acyl groups. Various catalysts, including boronic acids and titanium-based reagents, can facilitate direct amidation under mild conditions. researchgate.netorganic-chemistry.org Lewis acid catalysts have also been shown to be effective in the amidation of unprotected amino acids. nih.gov
Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides. This process can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. N-arylation of amino acid esters with aryl triflates is also a viable transformation, often employing palladium catalysts to form carbon-nitrogen bonds. researchgate.net
| Reaction Type | Reagent Class | Product Class | Key Conditions |
|---|---|---|---|
| Amidation | Acyl Halides, Anhydrides | Amides | Base (e.g., Triethylamine) |
| Amidation | Carboxylic Acids | Amides | Coupling Agent (e.g., DCC, EDC) |
| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines | Base, Solvent |
| N-Arylation | Aryl Triflates | N-Aryl Amines | Palladium Catalyst (e.g., t-BuBrettPhos Pd G3) researchgate.net |
Carboxylic Acid Reactivity (e.g., Esterification, Amide Coupling)
The carboxylic acid group (-COOH) is another versatile handle for derivatization, primarily acting as an electrophile after activation.
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into an ester. Fischer esterification, using an excess of alcohol and a strong acid like sulfuric acid, is a common method. libretexts.org This reaction is crucial for protecting the carboxyl group or modifying the molecule's solubility and pharmacokinetic properties.
Amide Coupling: Similar to the amine's reactivity, the carboxylic acid can form an amide bond by reacting with a primary or secondary amine. This transformation requires the activation of the carboxyl group, typically with carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction is the cornerstone of peptide synthesis. organic-chemistry.org Catalytic methods using titanium tetrafluoride (TiF₄) have also proven effective for direct amidation in refluxing toluene. researchgate.net
| Reaction Type | Reagent Class | Product Class | Key Conditions |
|---|---|---|---|
| Fischer Esterification | Alcohols (R-OH) | Esters | Acid Catalyst (e.g., H₂SO₄), Heat |
| Amide Coupling | Amines (R-NH₂) | Amides | Coupling Agent (e.g., EDC, DCC) |
| Reduction | Reducing Agents (e.g., LiAlH₄) | Primary Alcohols | Aprotic Solvent (e.g., THF) |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chlorides | Anhydrous conditions |
Reactivity of the Ethoxyphenyl Moiety
The 2-ethoxyphenyl ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution (EAS). The ethoxy group (-OCH₂CH₃) is an activating, ortho-, para-directing group. studymind.co.ukmasterorganicchemistry.com
Electrophilic Aromatic Substitution: The ethoxy group's activating nature is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its electron-withdrawing inductive effect. libretexts.org This increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. studymind.co.uk The substitution is directed to the positions ortho and para to the ethoxy group (positions 4 and 6). Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃.
The steric hindrance from the adjacent butanoic acid chain might influence the regioselectivity, potentially favoring substitution at the less hindered para position (position 4).
Cyclization and Heterocycle Formation Studies
The spatial relationship between the amine and carboxylic acid groups in this compound, a γ-amino acid, makes it an ideal precursor for intramolecular cyclization reactions to form five-membered heterocyclic rings.
Intramolecular Cyclization to Lactams and Other Heterocycles
The most prominent cyclization pathway for γ-amino acids is the formation of a γ-lactam (a five-membered cyclic amide), also known as a pyrrolidin-2-one. This intramolecular condensation involves the formation of an amide bond between the amine at position 4 and the carboxyl group at position 1. nih.gov
This reaction is typically promoted by heat or by using amide coupling agents, which activate the carboxylic acid. The resulting product would be 4-(2-ethoxyphenyl)pyrrolidin-2-one. The synthesis of such substituted pyrrolidinones is a significant area of research due to their presence in many biologically active compounds. orgsyn.orgmdpi.com
Ring-Closing Reactions to Form Functionalized Scaffolds
Beyond simple lactamization, derivatives of this compound can be used to construct more complex functionalized scaffolds. For instance, if the molecule is first derivatized to contain unsaturated functionalities, ring-closing metathesis (RCM) could be employed to create novel cyclic structures. The synthesis of various pyrrolidine (B122466) derivatives often involves the cyclization of acyclic precursors. mdpi.com Radical-mediated intramolecular C-H amination is another advanced strategy that can lead to the formation of γ-lactams from carboxylic acids. researchgate.net These advanced synthetic methods open avenues to diverse heterocyclic systems built upon the core structure of the parent amino acid.
Preparation of Advanced Derivatives and Conjugates
The unique structural scaffold of this compound, a γ-amino acid derivative, presents a versatile platform for the synthesis of advanced derivatives and conjugates. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, allows for a wide array of chemical modifications. These modifications are pivotal in the development of peptidomimetics and peptide hybrids, which are of significant interest in medicinal chemistry due to their potential for enhanced metabolic stability and tailored biological activity.
The incorporation of this compound into peptide-like structures gives rise to peptidomimetic analogues and peptide hybrids with novel conformational properties. These molecules can mimic or disrupt biological processes by emulating the secondary structures of natural peptides, such as β-turns and helices.
Peptidomimetic Analogues:
The synthesis of peptidomimetic analogues involves the formation of amide bonds between this compound and other amino acids or organic moieties. Standard peptide coupling protocols can be employed for this purpose. The choice of coupling reagent is critical to ensure high yields and minimize racemization at the stereogenic center of the amino acid.
The process typically involves the protection of the amino and carboxylic acid groups that are not participating in the coupling reaction. The N-terminus is commonly protected with fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups, while the carboxylic acid is often protected as a methyl or ethyl ester.
A variety of coupling reagents can be utilized, each with its own set of advantages and applications. The selection of an appropriate reagent depends on factors such as the steric hindrance of the coupling partners and the desired reaction conditions.
Interactive Table of Common Peptide Coupling Reagents:
| Coupling Reagent | Full Name | Advantages | Common Applications |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, low racemization, suitable for sterically hindered amino acids. | Solid-phase and solution-phase peptide synthesis. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, widely used, and cost-effective. | Routine peptide synthesis. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered couplings and cyclization reactions. | Synthesis of complex peptides and cyclic peptides. |
| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive and effective. | General amide bond formation. |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble byproducts, suitable for aqueous reaction conditions. | Bioconjugation and synthesis in aqueous media. |
Peptide Hybrids:
The synthesis of these hybrids follows similar principles to standard peptide synthesis, often carried out on a solid support (Solid-Phase Peptide Synthesis, SPPS). The iterative process of deprotection and coupling allows for the sequential addition of amino acid residues to build the desired hybrid peptide sequence. The conformational preferences of these hybrid peptides can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD).
The presence of a chiral center at the C3 position of this compound has a profound influence on its chemical reactivity and the properties of its derivatives. The (R) and (S) enantiomers can exhibit different reaction kinetics and lead to diastereomeric products with distinct biological activities and conformational preferences.
The stereochemistry of the C3 substituent dictates the spatial orientation of the 2-ethoxyphenyl group, which in turn can influence the accessibility of the amino and carboxyl functional groups to reagents. This steric hindrance can affect the rate and outcome of derivatization reactions.
In the context of peptidomimetics and peptide hybrids, the stereochemistry at the C3 position is crucial for determining the conformational landscape of the resulting molecule. The specific arrangement of the aryl group can promote or disfavor the formation of specific secondary structures like turns and helices. For instance, the incorporation of one enantiomer might lead to a well-defined β-turn, while the other enantiomer could result in a more flexible structure or a different type of turn.
Hypothetical Influence of Stereochemistry on Dipeptide Conformation:
The following interactive table illustrates a hypothetical scenario of how the stereochemistry of a this compound residue might influence the preferred conformation of a simple dipeptide analogue.
| Dipeptide Analogue | Stereochemistry at C3 | Predicted Dominant Conformation | Potential Biological Implication |
| Ac-(R)-Aepb-NHMe | (R)-enantiomer | Type II' β-turn | Constrained conformation may lead to higher receptor affinity. |
| Ac-(S)-Aepb-NHMe | (S)-enantiomer | Extended or random coil | Increased flexibility could allow for interaction with multiple targets. |
| Ac-(rac)-Aepb-NHMe | Racemic mixture | Mixture of conformations | May exhibit mixed or lower overall biological activity. |
| Aepb = this compound |
The stereoselective synthesis of this compound is therefore of high importance to fully exploit its potential in the design of stereochemically pure and conformationally defined peptidomimetics. Asymmetric synthesis strategies can provide access to the individual (R) and (S) enantiomers, allowing for a systematic investigation of their differential reactivity and the structure-activity relationships of their derivatives.
Advanced Spectroscopic and Structural Characterization in Chemical Research
Comprehensive Spectroscopic Investigations
Thorough spectroscopic analysis is fundamental to the unambiguous identification and detailed structural understanding of a chemical compound. Techniques such as vibrational, nuclear magnetic resonance, and electronic absorption spectroscopies, alongside mass spectrometry, provide complementary information regarding functional groups, atomic connectivity, electronic environment, and molecular formula.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint based on the functional groups present. For 4-Amino-3-(2-ethoxyphenyl)butanoic acid, characteristic vibrational bands would be expected for the following functional groups:
Amino Group (NH₂): N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region.
Carboxylic Acid (-COOH): A broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.
Aromatic Ring (C₆H₄): C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Ether (-O-CH₂CH₃): C-O stretching vibrations, typically in the 1000-1300 cm⁻¹ range.
Alkyl Chain (-CH, -CH₂): C-H stretching and bending vibrations.
Without experimental data, a specific data table of vibrational frequencies and their assignments for this compound cannot be compiled.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques) for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of all atoms can be established. 2D NMR techniques like COSY and HSQC would further confirm these assignments.
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the ethoxy group protons, the aromatic protons, the protons on the butanoic acid backbone, and the amine protons. Similarly, a ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule. However, no published NMR data are available to create a detailed data table of chemical shifts and coupling constants.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the phenyl ring. The presence of the 2-ethoxyphenyl group would be expected to result in characteristic absorption bands in the UV region. The exact position and intensity of these bands (λmax) are dependent on the molecular structure and solvent, but specific experimental values for this compound have not been reported.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is an essential technique for accurately determining the elemental composition of a compound by measuring its mass-to-charge ratio to a very high degree of precision. This allows for the unambiguous confirmation of the molecular formula. For this compound (C₁₂H₁₇NO₃), the expected exact mass could be calculated, but no experimental HRMS data has been found to confirm this.
Single Crystal X-ray Diffraction for Definitive Molecular Structure and Absolute Configuration Determination
Single crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides precise bond lengths, bond angles, and torsional angles, and can be used to establish the absolute configuration of chiral centers. As this compound contains a chiral center, this method would be invaluable for its complete structural characterization. At present, no crystallographic data for this compound has been deposited in crystallographic databases.
Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy) for Specific Research Contexts
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. While a powerful tool, its application is typically context-dependent (e.g., in materials science or catalysis research). There is currently no literature available describing the use of XPS or other surface-sensitive spectroscopies for the analysis of this compound.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental analytical technique in chemical research, providing crucial validation of a compound's empirical formula. This destructive method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values serves as a strong indicator of the sample's purity and confirms its elemental composition.
For a synthesized sample of this compound, with the molecular formula C₁₂H₁₇NO₃, the theoretical elemental composition is first calculated based on its atomic constituents. These calculations provide a benchmark against which the experimental results from microanalysis are compared.
The process involves combusting a small, precisely weighed amount of the substance in a controlled environment. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are meticulously collected and measured. Sophisticated instrumentation then translates these measurements into the percentage composition of each element within the original sample.
The data below illustrates the expected theoretical percentages for this compound and provides a hypothetical set of experimental results that would be anticipated from an elemental analysis of a pure sample. A close agreement, typically within ±0.4%, between the "Calculated" and "Found" values is considered confirmation of the compound's elemental integrity.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 64.55 | 64.51 |
| Hydrogen (H) | 7.67 | 7.70 |
| Nitrogen (N) | 6.27 | 6.25 |
Note: The "Found (%)" values are hypothetical and represent typical results for a successful compositional verification.
This rigorous verification is a critical step in the characterization of novel compounds, ensuring that the synthesized material corresponds to the intended molecular structure before proceeding with further spectroscopic and biological evaluations.
Theoretical and Computational Chemistry Studies on 4 Amino 3 2 Ethoxyphenyl Butanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 4-Amino-3-(2-ethoxyphenyl)butanoic acid, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to provide a detailed picture of its geometry, electronic structure, and reactivity. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in studying molecules of this size.
Optimized Geometries and Conformational Landscape Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy geometry on the potential energy surface. For a flexible molecule like this compound, with several rotatable bonds, a conformational search is necessary to identify the various low-energy conformers. This analysis reveals the preferred shapes the molecule can adopt, which is critical for understanding its biological activity. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G level)*
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-C (butanoic chain) | 1.52 - 1.54 |
| C-N (amino group) | ~1.47 | |
| C=O (carboxyl group) | ~1.21 | |
| C-O (carboxyl group) | ~1.35 | |
| C-O (ethoxy group) | ~1.37 | |
| Bond Angles (°) | C-C-C (butanoic chain) | 110 - 114 |
| O-C=O (carboxyl group) | ~125 | |
| C-C-N (amino group) | ~111 | |
| Dihedral Angles (°) | C-C-C-C (butanoic chain) | Variable (defines conformers) |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized on the electron-rich ethoxyphenyl ring and the amino group, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 to -5.5 | Electron-donating regions (e.g., phenyl ring, amino group) |
| LUMO | -1.0 to 0.0 | Electron-accepting regions (e.g., carboxyl group) |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicator of chemical reactivity and stability |
Prediction of Vibrational Frequencies and Spectroscopic Signatures
Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. This allows for a detailed characterization of the molecule's structure and bonding. For this compound, characteristic frequencies would include the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and various vibrations associated with the ethoxyphenyl group.
Table 3: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | ~3500 (monomer), broad ~3000 (dimer) |
| N-H Stretch | Amino Group | 3300 - 3400 |
| C-H Stretch | Aromatic Ring | 3000 - 3100 |
| C-H Stretch | Aliphatic Chain | 2850 - 2960 |
| C=O Stretch | Carboxylic Acid | ~1710 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Amino Group | 1020 - 1250 |
Reaction Mechanism Elucidation and Transition State Characterization
Quantum chemical calculations can be used to model potential chemical reactions involving this compound. This includes metabolic pathways or synthetic routes. By mapping the reaction pathway, locating the transition state structures, and calculating the activation energies, researchers can gain insight into the feasibility and kinetics of a reaction. For instance, the cyclization to form a lactam or other metabolic transformations could be investigated. The characterization of the transition state, a first-order saddle point on the potential energy surface, is key to understanding the energy barrier of a reaction.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about a molecule in a static state (usually in the gas phase), molecular modeling and dynamics simulations are used to study the behavior of the molecule over time and in a more realistic environment, such as in solution.
Exploration of Molecular Flexibility and Conformational Space
Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. For a flexible molecule like this compound, MD simulations can explore its conformational space in a solvent, providing a dynamic picture of its flexibility. This is important for understanding how the molecule might adapt its shape to bind to a biological target, such as a receptor or enzyme. The simulation can reveal the most populated conformations in solution and the energy barriers for transitioning between them, offering a more comprehensive view of the conformational landscape than static quantum chemical calculations alone.
Molecular Docking Studies to Investigate Hypothetical Interactions with Research Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, this method would be employed to investigate its binding mode and affinity within the active site of a hypothetical protein target. The process involves preparing a 3D structure of the compound and the target receptor, followed by a conformational search to identify low-energy binding poses.
The results of such a study would typically highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. For instance, the amino and carboxylic acid groups of this compound are potential hydrogen bond donors and acceptors, while the ethoxyphenyl group could engage in hydrophobic and pi-stacking interactions with nonpolar amino acid residues in the binding pocket. A hypothetical docking study against a generic kinase target might yield results as shown in the table below.
Interactive Table: Hypothetical Molecular Docking Results This table presents illustrative data for demonstration purposes.
| Target Protein | Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Kinase A | Pose 1 | -8.5 | ASP-184 | Hydrogen Bond (with amino group) |
| Kinase A | Pose 1 | -8.5 | LYS-72 | Hydrogen Bond (with carboxylate) |
| Kinase A | Pose 1 | -8.5 | LEU-132 | Hydrophobic |
| Kinase A | Pose 1 | -8.5 | PHE-80 | Pi-Pi Stacking (with phenyl ring) |
| Protease B | Pose 1 | -7.2 | GLY-101 | Hydrogen Bond (with carboxylate) |
| Protease B | Pose 1 | -7.2 | SER-195 | Hydrogen Bond (with amino group) |
Analysis of Binding Free Energies in Modeled Systems
Following molecular docking, more rigorous computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy. These calculations are typically performed on snapshots from molecular dynamics (MD) simulations, which model the dynamic nature of the protein-ligand complex in a simulated physiological environment.
This analysis provides a more accurate prediction of binding affinity and can decompose the total binding free energy into contributions from individual amino acid residues. Such a "per-residue" decomposition is invaluable for identifying the key residues driving the interaction. For this compound, this could reveal which specific residues contribute most significantly to the binding, guiding future efforts in compound optimization.
Interactive Table: Hypothetical Binding Free Energy Decomposition (MM/GBSA) This table presents illustrative data for demonstration purposes.
| Interacting Residue | Contribution to Binding Free Energy (kcal/mol) |
|---|---|
| ASP-184 | -4.2 |
| LYS-72 | -3.8 |
| LEU-132 | -2.1 |
| PHE-80 | -1.9 |
| VAL-55 | -1.5 |
| Other | -3.5 |
| Total ΔG_bind | -17.0 |
In Silico Prediction of Research-Relevant Molecular Properties for Compound Design (e.g., Computational ADMET Descriptors for Design Phase)
In the early stages of compound design, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions help to identify potential liabilities that could lead to failure in later stages of development. For this compound, a computational ADMET profile would be generated to assess its drug-like properties.
Key descriptors include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), aqueous solubility, blood-brain barrier (BBB) permeability, and potential for inhibiting major cytochrome P450 (CYP) enzymes. These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to gauge the compound's potential for oral bioavailability.
Interactive Table: Predicted ADMET Properties This table presents illustrative data for demonstration purposes.
| Molecular Property | Predicted Value | Favorable Range | Assessment |
|---|---|---|---|
| Molecular Weight | 237.28 g/mol | < 500 g/mol | Favorable |
| logP (Lipophilicity) | 1.85 | -0.4 to +5.6 | Favorable |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | < 140 Ų | Favorable |
| Aqueous Solubility (logS) | -2.5 | > -4.0 | Moderately Soluble |
| Blood-Brain Barrier (BBB) Permeability | Low | - | May not cross BBB |
| Human Intestinal Absorption | High | > 80% | Favorable |
| CYP2D6 Inhibitor | No | No | Favorable |
Strategic Research Applications and Future Perspectives
Utility as a Chiral Building Block in Complex Organic Synthesis
Non-proteinogenic amino acids, such as β- and γ-amino acids, are invaluable chiral building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.govull.esull.esresearchgate.net The stereochemistry of these building blocks is crucial for the biological activity of the final products. The asymmetric synthesis of β-aryl-β-amino acids has been a subject of significant research, with various catalytic methods being developed to control the stereochemical outcome. acs.org For instance, highly enantioselective addition reactions between silyl (B83357) ketene (B1206846) acetals and N-Boc aldimines, catalyzed by thiourea-based catalysts, have proven effective for producing N-Boc-protected β-amino acids. acs.org
Given its chiral nature, 4-Amino-3-(2-ethoxyphenyl)butanoic acid can serve as a versatile synthon. Its distinct functional groups—the primary amine, the carboxylic acid, and the ethoxyphenyl moiety—allow for orthogonal chemical modifications. This makes it a valuable precursor for the construction of more complex molecules with defined stereochemistry. The presence of the aryl group at the β-position is a common motif in many biologically active compounds. mdpi.com
Table 1: Potential Synthetic Transformations Utilizing this compound as a Chiral Building Block
| Transformation | Reagents and Conditions | Potential Product Class |
| Peptide Synthesis | Standard solid-phase or liquid-phase peptide coupling reagents (e.g., HATU, HOBt/DIC) | Peptidomimetics with modified backbones |
| Lactam Formation | Carbodiimide-mediated cyclization | β-lactams or γ-lactams |
| Reduction of Carboxylic Acid | LiAlH₄ or other reducing agents | Chiral amino alcohols |
| N-alkylation/arylation | Alkyl halides or aryl halides with a suitable base | N-substituted amino acids |
| Cross-coupling of Aryl Group | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) | Further functionalized aryl-substituted amino acids |
Development of Chemical Probes and Ligands for Biological System Investigation
Amino acids and their derivatives are frequently used as ligands for metal complexes and as probes to investigate biological systems. mdpi.com The formation of Schiff bases from amino acids is a common strategy to create multidentate ligands that can coordinate with various metal ions. mdpi.com These metal complexes can have interesting catalytic or biological properties.
The structure of this compound, with its amino and carboxylate groups, makes it a suitable candidate for chelation of metal ions. The ethoxyphenyl group can be further functionalized, for example, by introducing fluorescent tags or other reporter groups, to create chemical probes for imaging or sensing applications. Such probes could be used to study the localization and dynamics of specific biological targets.
Contributions to the Design of Novel Molecular Scaffolds for Research
β- and γ-amino acids are important components in the design of novel molecular scaffolds with specific three-dimensional structures. mdpi.comdntb.gov.uanih.govmtak.hu Peptides containing these non-natural amino acids, often referred to as foldamers, can adopt stable secondary structures such as helices and sheets. acs.orgnih.gov These scaffolds can be used to mimic the structures of natural peptides and proteins, and to develop new materials with tailored properties.
The incorporation of this compound into a peptide backbone would introduce a β-aryl substituent, which can influence the conformational preferences of the resulting oligomer. The ethoxyphenyl group can engage in specific non-covalent interactions, such as π-stacking, which can further stabilize the folded structure. The development of such novel scaffolds could have applications in drug discovery, catalysis, and materials science. For example, alicyclic β- and γ-amino acids have been used as scaffolds for the stereocontrolled synthesis of carbocyclic nucleoside analogs. mdpi.comdntb.gov.uanih.govmtak.hu
Methodological Advancements in Asymmetric Synthesis Catalyzed by or Derived from the Compound
Chiral amino acids and their derivatives can be used as catalysts or ligands in asymmetric synthesis to control the stereochemical outcome of chemical reactions. The development of new chiral catalysts is a major area of research in organic chemistry.
While there are no specific reports of this compound being used in catalysis, its chiral nature and functional groups make it a potential candidate for such applications. It could be used as a chiral ligand for a metal catalyst or as an organocatalyst itself. For example, derivatives of this amino acid could be synthesized to incorporate specific binding sites for substrates and reagents, enabling highly stereoselective transformations. The asymmetric synthesis of β-substituted GABA derivatives, for instance, has been achieved using Michael addition reactions with chiral auxiliaries or enantioselective organocatalysis. mdpi.com
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique structural and functional properties of β-aryl-γ-amino acids like this compound open up opportunities for interdisciplinary research. In chemical biology, this compound and its derivatives could be used to develop peptidomimetics with enhanced proteolytic stability and specific biological activities. Peptides containing β-amino acids have shown promise in medicinal chemistry. acs.org
In materials science, self-assembling peptides containing this amino acid could be designed to form novel biomaterials with applications in tissue engineering and drug delivery. The ability of peptides containing β- and γ-amino acids to form well-defined secondary structures is a key feature that can be exploited in the design of such materials. nih.gov The ethoxyphenyl group could also be used to tune the material's properties, such as its hydrophobicity and interactions with other molecules.
Table 2: Potential Interdisciplinary Research Areas for this compound
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Development of enzyme inhibitors or receptor ligands | The β-aryl-γ-amino acid scaffold can mimic peptide turns and other secondary structures, leading to enhanced binding affinity and stability. |
| Chemical Biology | Probing protein-protein interactions | Peptidomimetics containing this amino acid can be designed to disrupt specific protein-protein interactions implicated in disease. |
| Biomaterials | Formation of hydrogels or nanofibers | Self-assembly of peptides incorporating this residue can lead to the formation of ordered nanostructures. |
| Supramolecular Chemistry | Construction of novel molecular architectures | The specific recognition properties of the amino acid can be used to direct the assembly of complex supramolecular structures. |
Q & A
Q. What are the key structural features of 4-Amino-3-(2-ethoxyphenyl)butanoic acid, and how do they influence its physicochemical properties?
The compound features a butanoic acid backbone with an amino group at position 4 and a 2-ethoxyphenyl substituent at position 3. The ethoxy group introduces hydrophobicity, while the amino and carboxylic acid groups enable hydrogen bonding. These features impact properties such as:
- LogP : ~1.9 (similar to analogs with methoxy substituents) .
- Solubility : Moderate aqueous solubility due to ionizable groups, but reduced by the hydrophobic aryl ring.
- Melting Point : Estimated 200–240°C (based on fluorophenyl/methoxyphenyl analogs) .
- Storage : Stable as a powder at -20°C for years; in solvent, store at -80°C for long-term use .
Q. What synthetic routes are employed for this compound?
Synthesis typically involves:
- Starting Materials : Ethyl malonate derivatives and 2-ethoxyphenyl precursors.
- Cyano Intermediate Formation : React malonate with KCN/KNC to form a cyano-propanoic acid derivative .
- Reduction : Catalytic hydrogenation (e.g., H₂/PtO₂) reduces the cyano group to an amino group .
- Ester Hydrolysis : Acidic or basic hydrolysis of ester intermediates to yield the free carboxylic acid . Critical Step: Control reaction pH and temperature to avoid racemization and byproducts.
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store as a lyophilized powder at -20°C (stable for 3 years) or in anhydrous DMSO at -80°C (6 months). Avoid repeated freeze-thaw cycles .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the amino group.
Advanced Questions
Q. How can researchers design experiments to investigate its bioactivity in enzyme modulation?
- Assay Design : Use fluorescence-based enzyme inhibition assays (e.g., trypsin or kinase targets) with varying concentrations (1–100 µM) to determine IC₅₀ values.
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity for target proteins .
- Structural Analysis : Co-crystallization with enzymes (e.g., proteases) to identify binding motifs influenced by the ethoxyphenyl group .
Q. What analytical techniques confirm purity and structure post-synthesis?
- HPLC : Purity ≥98% with C18 reverse-phase columns (mobile phase: 0.1% TFA in H₂O/MeCN) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at δ 1.3 ppm for -OCH₂CH₃) .
Q. How can contradictory data about its biological activity be resolved?
- Dose-Response Curves : Test across a wider concentration range (0.1–500 µM) to identify non-linear effects.
- Structural Analog Comparison : Compare with 4-Amino-3-(4-fluorophenyl)butanoic acid (CAS 52237-19-1) to isolate substituent-specific effects .
- Replicate Under Controlled Conditions : Standardize cell lines, buffer pH, and incubation times to minimize variability .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?
- Systematic Substituent Variation : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the phenyl ring.
- Activity Profiling : Test analogs in enzyme inhibition and cytotoxicity assays (e.g., IC₅₀ in cancer cell lines).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and optimize substituent geometry .
Comparative Physicochemical Data
Note: Data extrapolated from structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
